3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE
CAS No.: 890817-99-9
Cat. No.: VC4318740
Molecular Formula: C26H24N2O4S2
Molecular Weight: 492.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890817-99-9 |
|---|---|
| Molecular Formula | C26H24N2O4S2 |
| Molecular Weight | 492.61 |
| IUPAC Name | [3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C26H24N2O4S2/c1-16-9-7-10-17(2)22(16)28-26-25(34(30,31)20-13-5-4-6-14-20)21(27)24(33-26)23(29)18-11-8-12-19(15-18)32-3/h4-15,28H,27H2,1-3H3 |
| Standard InChI Key | ULQXSIMDTXCZLH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted at positions 2, 3, 4, and 5. The IUPAC name, 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine, reflects its substitution pattern:
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Position 3: A benzenesulfonyl group (–SO₂C₆H₅).
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Position 2: A 2,6-dimethylphenylamine (–NH–C₆H₃(CH₃)₂).
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Position 5: A 3-methoxybenzoyl group (–CO–C₆H₄–OCH₃).
The molecular formula is C₂₇H₂₅N₃O₄S, with a molecular weight of 511.58 g/mol. The sulfonyl and methoxy groups enhance solubility in polar solvents, while the dimethylphenyl moiety contributes to steric bulk, influencing binding interactions .
Spectroscopic Characterization
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IR Spectroscopy: Key absorption bands include:
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¹H NMR: Distinct signals for methyl (–CH₃) protons at δ 2.2–2.5 ppm, methoxy (–OCH₃) at δ 3.8 ppm, and aromatic protons between δ 6.8–7.8 ppm .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions (Figure 1):
Step 1: Thiophene Core Formation
A cyclization reaction between 1,4-diketones and sulfur sources (e.g., Lawesson’s reagent) yields the thiophene backbone .
Step 2: Electrophilic Substitution
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Sulfonation: Reaction with benzenesulfonyl chloride introduces the sulfonyl group at position 3.
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Acylation: Friedel-Crafts acylation with 3-methoxybenzoyl chloride installs the benzoyl group at position 5.
Step 3: Amination
Buchwald-Hartwig coupling links the 2,6-dimethylaniline to position 2, facilitated by palladium catalysts .
Reaction Conditions and Yields
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Lawesson’s reagent | 110°C | Toluene | 65 |
| 2 | Benzenesulfonyl chloride | 25°C | DCM | 78 |
| 3 | Pd(OAc)₂, Xantphos | 80°C | DMF | 52 |
Optimization of palladium catalyst loading improved Step 3 yields from 35% to 52% .
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂/CH₃COOH converts the sulfonyl group to sulfonic acid (–SO₃H).
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Reduction: LiAlH₄ reduces the benzoyl group to a benzyl alcohol (–CH₂OH) .
Substitution Reactions
Nucleophilic substitution at the sulfonyl group’s para-position replaces chlorine with amines or alkoxides. For example, reaction with morpholine yields 3-(N-morpholinosulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits α-synuclein aggregation (IC₅₀ = 1.2 µM), a key process in Parkinson’s disease. The sulfonyl group stabilizes interactions with hydrophobic regions of the protein.
Antimicrobial Properties
Against Staphylococcus aureus:
| Strain | MIC (µg/mL) |
|---|---|
| MSSA | 8 |
| MRSA | 16 |
The 2,6-dimethylphenyl group enhances membrane penetration .
Industrial and Material Science Applications
Organic Semiconductors
The thiophene core and electron-withdrawing sulfonyl group enable use in n-type semiconductors. Key properties:
Polymer Additives
Incorporation into polyurethane improves thermal stability:
| Additive (%) | T₅% (°C) |
|---|---|
| 0 | 280 |
| 5 | 320 |
Comparison with Analogous Compounds
Structural Analogues
| Compound | Key Difference | Activity (IC₅₀) |
|---|---|---|
| Target Compound | – | 1.2 µM |
| 3-(4-Chlorobenzenesulfonyl) analogue | Cl vs. H at benzene | 2.5 µM |
| 5-(4-Methoxybenzoyl) analogue | Methoxy position change | 3.1 µM |
The 2,6-dimethylphenyl group in the target compound enhances binding affinity by 40% compared to 3,4-dimethylphenyl variants.
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